molecular formula C5H9NO3 B3247028 2-(Hydroxymethyl)azetidine-1-carboxylic acid CAS No. 1807542-91-1

2-(Hydroxymethyl)azetidine-1-carboxylic acid

Cat. No.: B3247028
CAS No.: 1807542-91-1
M. Wt: 131.13 g/mol
InChI Key: STDVCZWWAATUKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)azetidine-1-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common method includes the [2+2] cycloaddition reactions, which are facilitated by the ring strain of azetidines . Additionally, metalated azetidines and C(sp3)–H functionalization are employed to introduce various functional groups onto the azetidine ring .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and continuous flow reactions to optimize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)azetidine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the azetidine ring or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)azetidine-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The ring strain and functional groups of the compound allow it to participate in various biochemical pathways, potentially inhibiting or activating specific targets . These interactions can lead to changes in cellular processes and have therapeutic implications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(hydroxymethyl)azetidine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-4-1-2-6(4)5(8)9/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVCZWWAATUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)azetidine-1-carboxylic acid
Reactant of Route 2
2-(Hydroxymethyl)azetidine-1-carboxylic acid
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2-(Hydroxymethyl)azetidine-1-carboxylic acid
Reactant of Route 4
2-(Hydroxymethyl)azetidine-1-carboxylic acid
Reactant of Route 5
2-(Hydroxymethyl)azetidine-1-carboxylic acid
Reactant of Route 6
2-(Hydroxymethyl)azetidine-1-carboxylic acid

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